molecular formula C10H13Cl2N3O2 B1528258 2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride CAS No. 1803560-72-6

2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride

Cat. No.: B1528258
CAS No.: 1803560-72-6
M. Wt: 278.13 g/mol
InChI Key: JTXFLRYKLXMHHQ-UHFFFAOYSA-N
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Description

2-Amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride is a chemical compound with the molecular formula C10H11N3O2·2HCl and a molecular weight of 278.14 g/mol2,3-b ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 2-iodo-4-chloropyrrolopyridine with a boronic acid derivative under palladium-catalyzed conditions.

  • Buchwald-Hartwig Amination: This method involves the amination of the pyrrolopyridine intermediate with a secondary amine under palladium-catalyzed conditions.

  • Chemoselective Coupling: This method relies on selective coupling reactions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups introduced.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride

  • 2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride

Uniqueness: This compound is unique in its structure and potential applications compared to similar compounds. Its specific arrangement of atoms and functional groups may confer distinct properties and reactivity.

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Properties

IUPAC Name

2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.2ClH/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8;;/h1-3,5,7,13H,4,11H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXFLRYKLXMHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CC(C(=O)O)N)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803560-72-6
Record name 2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride
Reactant of Route 2
2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride
Reactant of Route 3
2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride
Reactant of Route 4
2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride
Reactant of Route 5
2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride
Reactant of Route 6
2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride

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